REACTION_CXSMILES
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[C:1]1(=[O:11])[NH:5][C:4](=[O:6])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[K].Cl[CH2:14][C:15]1[O:19][N:18]=[C:17]([CH:20]([CH3:22])[CH3:21])[N:16]=1.O>CN(C)C=O>[CH:20]([C:17]1[N:16]=[C:15]([CH2:14][N:5]2[C:1](=[O:11])[C:2]3[C:3](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:4]2=[O:6])[O:19][N:18]=1)([CH3:22])[CH3:21] |f:0.1,^1:11|
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Name
|
|
Quantity
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72 g
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Type
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reactant
|
Smiles
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C1(C=2C(C(N1)=O)=CC=CC2)=O.[K]
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Name
|
|
Quantity
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50 g
|
Type
|
reactant
|
Smiles
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ClCC1=NC(=NO1)C(C)C
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Name
|
|
Quantity
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300 mL
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Type
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solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
1.2 L
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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with stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
|
Details
|
The resulting yellow precipitate was collected by filtration
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Type
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WASH
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Details
|
washed with water
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Type
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CUSTOM
|
Details
|
dried in the air
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Name
|
|
Type
|
product
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Smiles
|
C(C)(C)C1=NOC(=N1)CN1C(C2=CC=CC=C2C1=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |